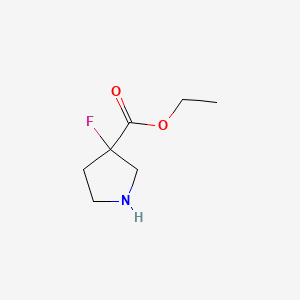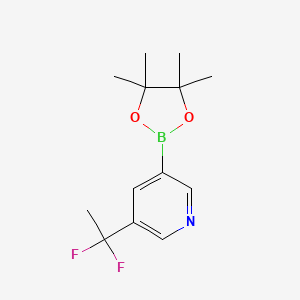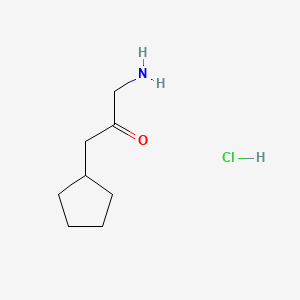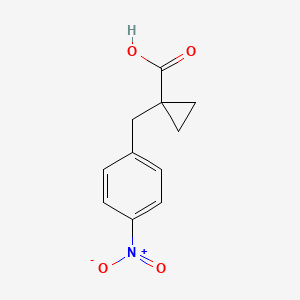
Ethyl 3-fluoropyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluoropyrrolidine-3-carboxylate (CAS No 1955554-56-9) is a chemical compound with the molecular formula C₉H₁₆FNO₂ It belongs to the class of pyrrolidine derivatives and contains an ethyl ester group
Méthodes De Préparation
Synthetic Routes:: There are several synthetic routes to prepare Ethyl 3-fluoropyrrolidine-3-carboxylate. One common method involves the reaction of 3-fluoropyrrolidine with ethyl chloroformate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3-fluoropyrrolidine, ethyl chloroformate
- Solvent: Organic solvent (e.g., dichloromethane, tetrahydrofuran)
- Temperature: Room temperature or slightly elevated
- Catalyst: Base (e.g., triethylamine)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield improvement are crucial for efficient manufacturing.
Analyse Des Réactions Chimiques
Ethyl 3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.
Substitution: The fluorine atom can be substituted with other functional groups.
- Hydrolysis: Acidic or basic conditions (e.g., NaOH, HCl)
- Reduction: Sodium borohydride (NaBH₄), hydrogenation catalysts
- Substitution: Appropriate nucleophiles (e.g., amines, alkoxides)
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the alcohol derivative.
Applications De Recherche Scientifique
Ethyl 3-fluoropyrrolidine-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development.
Agrochemicals: Potential use in pesticide or herbicide synthesis.
Materials Science: Incorporation into polymers or materials with specific properties.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It could interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H12FNO2 |
|---|---|
Poids moléculaire |
161.17 g/mol |
Nom IUPAC |
ethyl 3-fluoropyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5H2,1H3 |
Clé InChI |
SHGPCCNJLQAFHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)











